tert-butyl N-[(E)-hexylideneamino]carbamate
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Overview
Description
tert-Butyl N-[(E)-hexylideneamino]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, which is known for its bulky nature and ability to protect functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-hexylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with hexylideneamine under specific conditions. One common method is the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the by-products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(E)-hexylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, SOCl2
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(E)-hexylideneamino]carbamate is used as a protecting group for amines. It allows selective reactions to occur without interference from the amine group .
Biology and Medicine: The compound is utilized in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it an ideal protecting group in peptide synthesis .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a protecting group ensures the integrity of sensitive functional groups during complex synthetic processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-hexylideneamino]carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. Upon completion of the desired synthetic steps, the tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- N-Boc-ethanolamine
- N-Boc-1,6-diaminohexane
- N-Boc-ethylenediamine
Uniqueness: tert-Butyl N-[(E)-hexylideneamino]carbamate is unique due to its specific structure, which combines the protective tert-butyl group with the hexylideneamino moiety. This combination provides both steric protection and the ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-(hexylideneamino)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-5-6-7-8-9-12-13-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
GRNJDWCRYYEDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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